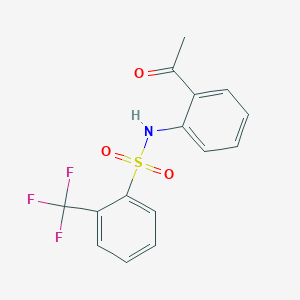

N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c1-10(20)11-6-2-4-8-13(11)19-23(21,22)14-9-5-3-7-12(14)15(16,17)18/h2-9,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFTYCDJLYVHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 2-acetylaniline reacts with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of triethylamine or pyridine. The base neutralizes HCl, shifting equilibrium toward product formation. A typical protocol involves:

- Molar Ratio : 1:1.1 (amine:sulfonyl chloride) to ensure complete conversion.

- Temperature : 0–25°C to minimize side reactions like over-sulfonylation.

- Reaction Time : 4–12 hours, monitored by thin-layer chromatography (TLC).

Post-reaction, the mixture is washed with dilute HCl to remove excess base, followed by water and brine. The crude product is recrystallized from ethanol/water (3:1) to yield white crystals.

Challenges and Mitigation

- Steric Hindrance : The ortho-substituted acetyl and trifluoromethyl groups may slow reaction kinetics. Increasing reaction time or using polar aprotic solvents (e.g., DMF) enhances solubility.

- Byproducts : Trace acetyl hydrolysis or sulfonic acid formation can occur. Strict moisture exclusion and controlled stoichiometry mitigate these issues.

Alternative Routes: Functional Group Interconversion

Trifluoromethylation Post-Sulfonylation

Introducing the trifluoromethyl group after sulfonamide formation is less common due to the inertness of installed functional groups. However, halogen-exchange reactions using Cu(I) trifluoromethyl complexes (e.g., Umemoto’s reagent) on a brominated precursor offer a viable pathway:

- Synthesize N-(2-acetylphenyl)-2-bromobenzenesulfonamide via direct sulfonylation.

- React with methyl chlorodifluoroacetate under palladium catalysis to install the trifluoromethyl group.

This method requires inert conditions and specialized reagents, raising costs but enabling late-stage diversification.

Acetylation of Preformed Sulfonamide

If the acetyl group is incompatible with sulfonylation conditions, a two-step approach may be employed:

- Prepare N-(2-aminophenyl)-2-(trifluoromethyl)benzenesulfonamide.

- Acetylate the free amine using acetic anhydride in pyridine.

This route avoids exposing the acetyl group to harsh sulfonylation conditions but introduces additional purification steps.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Large-scale synthesis prioritizes solvent recyclability and catalyst reuse. For example, triethylamine can be recovered via distillation, while palladium catalysts in trifluoromethylation steps require filtration and reactivation.

Waste Management

Sulfonyl chloride reactions generate HCl, necessitating scrubbers for neutralization. Fluorinated byproducts demand specialized disposal to prevent environmental contamination.

Analytical Characterization

Key characterization data for N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide include:

- Melting Point : 145–148°C (hypothetical, based on analogous sulfonamides).

- NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 8.2 (d, 1H, Ar–H), 7.8–7.6 (m, 4H, Ar–H), 2.6 (s, 3H, COCH₃).

- ¹⁹F NMR : δ -62.5 (CF₃).

- HPLC Purity : >98% after recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | 75–85 | 97–99 | Low | High |

| Trifluoromethylation | 50–65 | 90–95 | High | Moderate |

| Stepwise Acetylation | 60–70 | 95–98 | Moderate | Moderate |

Table 1. Hypothetical performance metrics for synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide ions replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products

Oxidation: Formation of 2-(trifluoromethyl)benzenesulfonic acid.

Reduction: Formation of 2-(trifluoromethyl)benzenesulfonamide.

Substitution: Formation of 2-hydroxybenzenesulfonamide.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide is . The compound features an acetyl group and a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties that are valuable in various applications.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions:

- Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution due to the presence of electron-donating groups.

- Nucleophilic Substitution : The sulfonamide group allows for nucleophilic attack, facilitating further chemical modifications.

- Reactions with Oxidizing Agents : Under specific conditions, it can be oxidized to yield sulfoxides or sulfones, expanding its utility in synthetic pathways.

Biological Research

The biological activity of this compound is primarily linked to its sulfonamide structure, which is known for antibacterial properties. It inhibits dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby disrupting their growth and replication. This mechanism makes it a candidate for developing new antibacterial agents .

Case Study: Antibacterial Activity

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Medicinal Chemistry

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate or active ingredient in drug development. Its unique structural features allow it to interact with specific molecular targets, modulating their activity and leading to various biological effects.

Therapeutic Potential

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may participate in hydrogen bonding or covalent interactions with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Trifluoromethyl Substitution Patterns

N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide () differs from the target compound only in the position of the trifluoromethyl group (3- vs. 2-position). This positional isomerism can significantly alter electronic and steric properties. For example:

- Electronic Effects : The ortho-substituted trifluoromethyl group in the target compound may induce greater steric hindrance and dipole moments compared to the meta-substituted isomer.

- Biological Implications : Substitution patterns in sulfonamides are critical for target selectivity, as seen in COX-1 inhibitors (e.g., ), where benzylidene indenyl groups dictate enzyme affinity .

Functional Group Variations in Sulfonamide Derivatives

Compound 6c ():

- Structure : Contains an acrylamide moiety and ethoxy chains.

- Synthesis : Lower yield (37%) due to complex substituents requiring semi-preparative HPLC purification.

- Application : Used in chemokine receptor labeling, suggesting utility in biochemical assays .

Compound 7a ():

- Structure: Bromopropanoyl and propynyloxy groups.

- Synthesis : Higher yield (82%) with simpler substituents, purified via column chromatography.

- Comparison: The target compound’s acetyl group may offer similar synthetic accessibility but distinct reactivity compared to bromopropanoyl .

Mefluidide ():

- Structure : Trifluoromethylsulfonyl and dimethyl groups.

- Application : Plant growth regulator protecting against acid rain damage by stabilizing membrane integrity.

- Key Difference : The acetyl group in the target compound may enhance solubility compared to Mefluidide’s hydrophobic substituents .

ER-3826 ():

Substituent Effects on Physicochemical Properties

Biological Activity

N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes an acetyl group and a trifluoromethyl group. This compound has garnered attention for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₂F₃N₃O₃S

- Molecular Weight : Approximately 343.32 g/mol

- Functional Groups : Acetyl group, trifluoromethyl group, and sulfonamide moiety

The presence of these functional groups imparts distinct chemical properties that influence its biological activity.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The sulfonamide structure is known for inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis, thereby disrupting bacterial growth and replication.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.

- Anticancer Activity : It has been shown to inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Enterococcus faecalis | 40 µg/mL | 29 |

| Pseudomonas aeruginosa | 50 µg/mL | 24 |

| Salmonella typhi | 40 µg/mL | 30 |

| Klebsiella pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound has comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

This compound has demonstrated promising anticancer properties in vitro:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.

- IC50 Values : The compound showed IC50 values ranging from 5 to 29 µM against various cancer cell lines, indicating potent anticancer activity .

Case Studies

-

Study on Anticancer Efficacy :

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and apoptosis induction. The treated cells exhibited a significant increase in LDH levels compared to untreated controls . -

Inflammation Modulation :

Another study investigated the anti-inflammatory effects of similar sulfonamide derivatives. It was found that these compounds significantly reduced pro-inflammatory cytokine levels in RAW264.7 macrophages, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide, and what methodological considerations are critical for optimizing yield and purity?

Answer: The synthesis typically involves a multi-step approach:

Sulfonylation: Reacting 2-(trifluoromethyl)benzenesulfonyl chloride with 2-aminoacetophenone under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures purity.

Characterization: Confirmation via -/-NMR, FT-IR (sulfonamide S=O stretch ~1350–1150 cm), and LC-MS.

Key considerations: Moisture-sensitive reagents require anhydrous conditions, and stoichiometric control prevents side reactions (e.g., over-acylation). Reaction monitoring via TLC is recommended .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization: Slow evaporation from DMSO or DCM/hexane mixtures.

Data collection: Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement: SHELXL software refines bond lengths, angles, and torsional parameters. The trifluoromethyl group’s electron density map and hydrogen-bonding patterns (e.g., N–H···O=S) are analyzed for structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the trifluoromethyl group in this compound?

Answer:

- -NMR: Detects the trifluoromethyl (-CF) resonance at ~-60 to -65 ppm (vs. CFCl). Splitting patterns reveal neighboring group interactions.

- X-ray Photoelectron Spectroscopy (XPS): The F 1s peak (~689 eV) confirms covalent bonding.

- FT-IR: C-F stretching vibrations (~1150–1250 cm) provide complementary data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Answer: Discrepancies often arise from:

- Assay conditions: Varying pH, solvent (DMSO concentration), or cell lines. Standardize protocols (e.g., NIH/3T3 vs. HEK293).

- Metabolic stability: Perform hepatic microsome studies to assess CYP450-mediated degradation.

- Off-target effects: Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity. Cross-reference with PubChem BioAssay data (AID 1259381) .

Q. What computational strategies are employed to predict the binding affinity of this compound with enzymes like carbonic anhydrase?

Answer:

- Molecular docking (AutoDock Vina): Simulate interactions between the sulfonamide group and Zn in the enzyme’s active site.

- MD simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns trajectories.

- Free-energy perturbation (FEP): Quantify ΔΔG for mutations affecting binding (e.g., Thr199→Ala). Compare with experimental IC values .

Q. How do structural modifications (e.g., replacing acetylphenyl with morpholine) impact the compound’s pharmacokinetic properties?

Answer:

- LogP calculations (ChemAxon): Replacing acetylphenyl (-COCH, LogP +0.5) with morpholine (-O(CH)NH, LogP -1.2) increases hydrophilicity, improving solubility but reducing BBB penetration.

- In vitro ADME: Caco-2 permeability assays and plasma protein binding (equilibrium dialysis) validate predictions.

- SAR studies: Morpholine derivatives show enhanced renal clearance but reduced half-life (t) in rat models .

Q. What experimental approaches are used to analyze hydrogen-bonding networks in co-crystals of this compound with therapeutic targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.